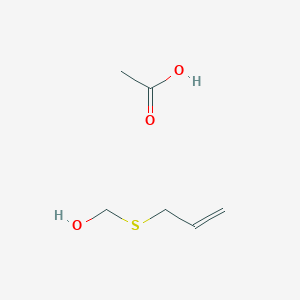![molecular formula C11H18N4O4S2 B14504941 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione CAS No. 63596-90-7](/img/structure/B14504941.png)
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of two morpholin-4-ylsulfanyl groups attached to the imidazolidine-2,4-dione core The imidazolidine-2,4-dione structure is a five-membered ring containing two nitrogen atoms and two carbonyl groups at positions 2 and 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with morpholine and a suitable sulfur source. One common method is the nucleophilic substitution reaction where the imidazolidine-2,4-dione is treated with morpholine in the presence of a sulfur donor such as sulfur dichloride or thiophosgene. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the morpholin-4-ylsulfanyl groups, where nucleophiles like amines or alkoxides replace the morpholine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Amines or alkoxides in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Substituted imidazolidine-2,4-dione derivatives with different functional groups.
科学的研究の応用
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, the presence of morpholin-4-ylsulfanyl groups allows for interactions with cellular membranes or proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Imidazolidine-2,4-dione: The parent compound without the morpholin-4-ylsulfanyl groups.
Morpholine: A simpler compound containing the morpholine ring without the imidazolidine-2,4-dione core.
Sulfur-containing imidazolidines: Compounds with sulfur atoms in different positions or configurations.
Uniqueness
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione is unique due to the presence of both morpholin-4-ylsulfanyl groups and the imidazolidine-2,4-dione core. This combination imparts distinct chemical properties and potential applications that are not observed in simpler or structurally different compounds. The dual functionality allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
63596-90-7 |
|---|---|
分子式 |
C11H18N4O4S2 |
分子量 |
334.4 g/mol |
IUPAC名 |
1,3-bis(morpholin-4-ylsulfanyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H18N4O4S2/c16-10-9-14(20-12-1-5-18-6-2-12)11(17)15(10)21-13-3-7-19-8-4-13/h1-9H2 |
InChIキー |
CKUAVAGADYGETK-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1SN2CC(=O)N(C2=O)SN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate](/img/structure/B14504861.png)
![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)

![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)



![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzene-1-sulfonic acid](/img/structure/B14504887.png)

![Diphenyl 4'-(propan-2-yl)[1,1'-biphenyl]-2-yl phosphate](/img/structure/B14504893.png)
![2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide](/img/structure/B14504911.png)
![[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate](/img/structure/B14504919.png)

